2-Methoxycinnamic acid

Description

See also: Cinnamomum cassia twig (part of).

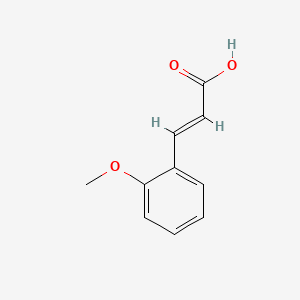

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(2-methoxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c1-13-9-5-3-2-4-8(9)6-7-10(11)12/h2-7H,1H3,(H,11,12)/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEGVSPGUHMGGBO-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60901605 | |

| Record name | (2E)-3-(2-Methoxyphenyl)-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60901605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1011-54-7, 6099-03-2 | |

| Record name | trans-2-Methoxycinnamic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1011-54-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxycinnamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001011547 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-2-Methoxycinnamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006099032 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6099-03-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8135 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2E)-3-(2-Methoxyphenyl)-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60901605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-2-methoxycinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.498 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (E)-o-methoxycinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.532 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHOXYCINNAMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J77SK1Y4MY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Natural Sources and Isolation of 2-Methoxycinnamic Acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the natural sources, isolation methodologies, and potential signaling pathway interactions of 2-methoxycinnamic acid, a phenylpropanoid with growing interest in the scientific community. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound has been identified in a limited number of plant species. The primary documented natural sources include:

-

Scrophularia takesimensis : A flowering plant belonging to the Scrophulariaceae family, this species has been shown to contain this compound in its aerial parts.[1]

-

Cinnamomum cassia (Chinese Cinnamon) : The essential oil and bark of this widely used spice are known to contain this compound and its derivatives, such as 2-methoxycinnamaldehyde.[2]

-

Brassica napus (Rapeseed) : this compound has been identified as a metabolite in this plant.[3]

While other species of Scrophularia and Cinnamomum may also contain this compound, S. takesimensis and C. cassia are the most specifically cited sources in the current scientific literature.

Quantitative Data on this compound from Natural Sources

At present, there is a notable scarcity of published quantitative data regarding the yield and purity of this compound isolated directly from its natural sources. The available literature primarily focuses on the identification and qualitative analysis of this compound. Further research is required to establish reliable quantitative measures from various plant materials and extraction methodologies. The following table summarizes the available, albeit limited, quantitative information.

| Natural Source | Plant Part | Compound | Extraction Method | Yield | Purity | Reference |

| Cinnamomum cassia | Bark | Cinnamic Acid | Microwave-Assisted | 6.48 mg/100 mL | Not Reported | [4] |

| Cinnamomum cassia | Bark | Cinnamaldehyde | Microwave-Assisted | 244.45 mg/100 mL | Not Reported | [4] |

Note: The data for Cinnamic Acid and Cinnamaldehyde from Cinnamomum cassia are included to provide context on the extraction of related phenylpropanoids from this source. Specific yield and purity data for this compound are not currently available in the reviewed literature.

Experimental Protocols for Isolation and Purification

The isolation of this compound from its natural sources typically involves solvent extraction followed by chromatographic separation. The following are detailed methodologies based on available scientific literature.

Isolation of this compound from Scrophularia takesimensis

This protocol is based on the methodology described for the isolation of phytochemical constituents from the aerial parts of Scrophularia takesimensis.[1]

I. Extraction

-

Dry and powder the aerial parts of S. takesimensis (613.5 g).

-

Extract the powdered plant material with methanol (8 L x 5) under reflux at 65-75°C.

-

Combine the filtrates and concentrate them in vacuo to yield a crude methanol extract (333.2 g).

II. Solvent Partitioning

-

Suspend the crude methanol extract in water.

-

Sequentially partition the aqueous suspension with n-hexane, chloroform, ethyl acetate, and n-butanol.

-

Concentrate each solvent fraction to yield the respective extracts.

III. Chromatographic Separation

-

Subject a portion of the chloroform fraction (8.9 g) to silica gel column chromatography (6 x 80 cm, No. 7734).

-

Elute the column with a stepwise gradient of n-hexane-EtOAc and subsequently EtOAc-MeOH, gradually increasing polarity, to yield 18 sub-fractions.

-

Further subject sub-fraction 5 (2.7 g) to recycling preparative High-Performance Liquid Chromatography (prep-HPLC).

-

Elute the prep-HPLC with a mobile phase of chloroform-methanol (8:2) at a flow rate of 3 mL/min to isolate this compound.

IV. Purification

-

Further purification of the fraction containing this compound can be achieved through recrystallization, though the specific solvent system for this compound is not detailed in the source literature.

Experimental Workflow for Isolation from Scrophularia takesimensis

Caption: Workflow for the isolation of this compound.

Proposed Isolation of this compound from Cinnamomum cassia

While a specific protocol for the isolation of this compound from Cinnamomum cassia is not explicitly detailed in the reviewed literature, a general approach can be proposed based on the known chemistry of its essential oil and bark extracts. The primary challenge is the separation of the acidic components from the more abundant aldehydes and esters.

I. Extraction of Essential Oil

-

Obtain the essential oil from the bark of C. cassia through steam distillation.

II. Separation of Acidic Components

-

Dissolve the essential oil in a suitable organic solvent (e.g., diethyl ether).

-

Extract the organic solution with an aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃), to selectively convert the acidic components, including this compound, into their water-soluble salts.

-

Separate the aqueous layer containing the sodium 2-methoxycinnamate.

-

Acidify the aqueous layer with a dilute strong acid (e.g., HCl) to precipitate the free this compound.

-

Extract the acidified aqueous solution with an organic solvent (e.g., diethyl ether) to recover the this compound.

-

Dry the organic extract over anhydrous sodium sulfate and concentrate in vacuo.

III. Chromatographic Purification

-

Further purify the crude this compound using silica gel column chromatography with a suitable solvent system (e.g., a gradient of hexane and ethyl acetate) to remove any remaining neutral or less polar impurities.

-

Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the desired compound.

-

Combine and concentrate the pure fractions.

IV. Recrystallization

-

Recrystallize the purified this compound from a suitable solvent system to obtain a highly pure crystalline product.

Proposed Experimental Workflow for Isolation from Cinnamomum cassia

Caption: Proposed workflow for isolating this compound.

Signaling Pathway Interactions

The direct effects of this compound on cellular signaling pathways are not yet extensively studied. However, research on a closely related compound, 2-methoxycinnamaldehyde, also found in Cinnamomum cassia, provides insights into potential mechanisms of action, particularly concerning the NF-κB signaling pathway.

Inhibition of the NF-κB Signaling Pathway

Studies have shown that 2-methoxycinnamaldehyde can inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor involved in inflammatory and immune responses.[2] The proposed mechanism involves the inhibition of the DNA binding activity of the NF-κB complex.[2] This suggests that this compound may also possess anti-inflammatory properties through a similar mechanism, although this requires direct experimental verification.

Proposed NF-κB Inhibition by this compound Analogs

Caption: Inhibition of NF-κB nuclear translocation.

Potential Interactions with MAPK and PI3K/Akt Signaling Pathways

While direct evidence for the interaction of this compound with the Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-Kinase (PI3K)/Akt signaling pathways is currently lacking, other cinnamic acid derivatives have been shown to modulate these pathways. For instance, cinnamic acid has been demonstrated to exert anti-cancer effects by targeting the PI3K/Akt signaling pathway.[5] Given the structural similarity, it is plausible that this compound could also influence these critical cellular pathways, which are involved in cell proliferation, survival, and apoptosis. Further research is warranted to explore these potential interactions.

Conclusion and Future Directions

This compound is a naturally occurring phenylpropanoid with potential biological activities. While its natural sources have been identified, there is a clear need for more detailed and quantitative studies on its isolation and purification to facilitate further pharmacological research. The inhibitory effect of the related compound, 2-methoxycinnamaldehyde, on the NF-κB pathway suggests a promising avenue for investigating the anti-inflammatory potential of this compound. Future research should focus on:

-

Developing and optimizing robust and scalable isolation protocols for this compound from its natural sources.

-

Quantifying the yield and purity of this compound from various plant materials to assess their viability as commercial sources.

-

Conducting in-depth studies to elucidate the direct effects and mechanisms of action of this compound on key signaling pathways, including NF-κB, MAPK, and PI3K/Akt.

A deeper understanding of the natural sourcing, isolation, and biological activity of this compound will be instrumental in unlocking its potential for the development of novel therapeutic agents.

References

- 1. academicjournals.org [academicjournals.org]

- 2. 2024.sci-hub.se [2024.sci-hub.se]

- 3. This compound | C10H10O3 | CID 734154 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Optimization of green extraction methods for cinnamic acid and cinnamaldehyde from Cinnamon (Cinnamomum cassia) by response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

A Deep Dive into (E)- and (Z)-2-Methoxycinnamic Acid: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Physicochemical Properties, Spectroscopic Signatures, Synthesis, and Biological Activities of (E)- and (Z)-2-Methoxycinnamic Acid.

Introduction

Cinnamic acids and their derivatives are a class of organic compounds widely distributed in the plant kingdom, recognized for their diverse and significant biological activities. Among these, the geometric isomers of 2-methoxycinnamic acid, the (E)- and (Z)-configurations, present distinct spatial arrangements that can profoundly influence their physical, chemical, and biological properties. This technical guide provides a comprehensive comparison of (E)-2-methoxycinnamic acid and (Z)-2-methoxycinnamic acid, offering researchers and drug development professionals a detailed overview of their key characteristics, experimental protocols, and potential therapeutic applications.

Physicochemical and Spectroscopic Properties

The geometric isomerism of (E)- and (Z)-2-methoxycinnamic acid gives rise to notable differences in their physicochemical and spectroscopic properties. The (E)-isomer, often referred to as the trans isomer, is generally more stable and has been more extensively studied.

Table 1: Physicochemical Properties of (E)- and (Z)-2-Methoxycinnamic Acid

| Property | (E)-2-Methoxycinnamic Acid | (Z)-2-Methoxycinnamic Acid |

| Molecular Formula | C₁₀H₁₀O₃ | C₁₀H₁₀O₃ |

| Molecular Weight | 178.18 g/mol [1] | 178.18 g/mol |

| CAS Number | 6099-03-2[1] | 14737-91-8 |

| Melting Point | 182-186 °C[2] | Not clearly reported |

| pKa | Weakly acidic[3] | Weakly acidic |

| Solubility | Practically insoluble in water[3] | Not clearly reported |

| LogP (Octanol/Water) | ~1.8 | ~1.8 |

Table 2: Spectroscopic Data of (E)- and (Z)-2-Methoxycinnamic Acid

| Spectroscopic Data | (E)-2-Methoxycinnamic Acid | (Z)-2-Methoxycinnamic Acid |

| ¹H NMR | Signals for vinylic protons typically show a larger coupling constant (J ≈ 16 Hz) characteristic of a trans configuration. | Signals for vinylic protons are expected to show a smaller coupling constant (J ≈ 12 Hz) for a cis configuration. |

| ¹³C NMR | Specific chemical shifts for the carboxylic acid, vinylic, and aromatic carbons are well-documented.[4] | Distinct chemical shifts compared to the (E)-isomer due to the different spatial arrangement. |

| FT-IR (cm⁻¹) | Characteristic peaks for O-H (carboxylic acid), C=O (carbonyl), C=C (alkene), and C-O (methoxy) functional groups are observed. | Similar functional group peaks are expected, with potential shifts in wavenumber due to steric differences. |

| Mass Spectrometry | The mass spectrum shows a molecular ion peak corresponding to its molecular weight. | The mass spectrum also shows a molecular ion peak at the same m/z value as the (E)-isomer.[5] |

Synthesis and Experimental Protocols

The synthesis of the more stable (E)-isomer is well-established, while the (Z)-isomer is typically obtained through isomerization of the (E)-isomer.

Synthesis of (E)-2-Methoxycinnamic Acid

The Knoevenagel condensation is a common and efficient method for the synthesis of (E)-2-methoxycinnamic acid.

Experimental Protocol: Knoevenagel Condensation

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-methoxybenzaldehyde and malonic acid in a suitable solvent such as pyridine.

-

Catalyst Addition: Add a catalytic amount of a base, such as piperidine or β-alanine.[6]

-

Reaction Conditions: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: After completion, cool the reaction mixture and acidify with a dilute acid (e.g., HCl) to precipitate the crude product. The solid is then collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent like ethanol.

Synthesis of (Z)-2-Methoxycinnamic Acid

The (Z)-isomer is commonly prepared by photochemical isomerization of the (E)-isomer.

Experimental Protocol: Photoisomerization

-

Solution Preparation: Dissolve (E)-2-methoxycinnamic acid in a suitable organic solvent (e.g., an inert solvent that allows for UV light penetration).

-

Irradiation: Irradiate the solution with a UV light source, such as a medium-pressure mercury lamp. The isomerization process can be monitored over time using techniques like ¹H NMR or HPLC to follow the appearance of the (Z)-isomer and the disappearance of the (E)-isomer.

-

Isolation and Purification: Once a desired ratio of (Z)- to (E)-isomer is achieved (photostationary state), the solvent is removed under reduced pressure. The resulting mixture of isomers can be separated using chromatographic techniques such as column chromatography or preparative HPLC to isolate the pure (Z)-isomer.

Biological Activities and Signaling Pathways

While research on the (Z)-isomer is limited, (E)-2-methoxycinnamic acid has been identified as a tyrosinase inhibitor. Cinnamic acid derivatives, as a class, are known to modulate key signaling pathways involved in inflammation and cancer.

Tyrosinase Inhibition

(E)-2-Methoxycinnamic acid has been reported to be an inhibitor of tyrosinase, a key enzyme in melanin biosynthesis.[1] This suggests its potential application in the cosmetic and pharmaceutical industries for treating hyperpigmentation disorders. Kinetic studies on related cinnamic acid derivatives have shown different modes of inhibition, including non-competitive and mixed-type inhibition.[7]

Experimental Protocol: Tyrosinase Inhibition Assay

-

Enzyme and Substrate Preparation: Prepare solutions of mushroom tyrosinase and a suitable substrate, such as L-DOPA, in a phosphate buffer (pH 6.8).

-

Inhibitor Preparation: Prepare various concentrations of the test compound ((E)- or (Z)-2-methoxycinnamic acid).

-

Assay Procedure: In a 96-well plate, add the tyrosinase solution and the inhibitor solution, and pre-incubate for a specific period. Initiate the reaction by adding the substrate solution.

-

Data Acquisition: Measure the formation of dopachrome by monitoring the absorbance at 475 nm over time using a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition and determine the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the enzyme activity). Further kinetic studies can be performed by varying both substrate and inhibitor concentrations to determine the mode of inhibition (e.g., competitive, non-competitive, or mixed-type) using Lineweaver-Burk plots.

Modulation of Signaling Pathways

Cinnamic acid derivatives have been shown to modulate inflammatory and cancer-related signaling pathways, notably the NF-κB and MAPK pathways.[8][9][10][11] A closely related compound, 2-methoxycinnamaldehyde, has been identified as an inhibitor of NF-κB transcriptional activity.[8] This suggests that this compound may also exert its biological effects through the modulation of these critical cellular signaling cascades.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of immune and inflammatory responses, cell proliferation, and survival.[8][12] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals (e.g., inflammatory cytokines, lipopolysaccharide), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and induce the transcription of target genes involved in inflammation and cell survival.

References

- 1. This compound | C10H10O3 | CID 734154 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound(1011-54-7) 1H NMR spectrum [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. d-nb.info [d-nb.info]

- 5. 4-METHOXYCINNAMIC ACID synthesis - chemicalbook [chemicalbook.com]

- 6. Hydroxyl substituted benzoic acid/cinnamic acid derivatives: Tyrosinase inhibitory kinetics, anti-melanogenic activity and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2024.sci-hub.se [2024.sci-hub.se]

- 8. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Modulation of Nrf2 and NF-κB Signaling Pathways by Naturally Occurring Compounds in Relation to Cancer Prevention and T… [ouci.dntb.gov.ua]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. mdpi.com [mdpi.com]

- 12. resources.tocris.com [resources.tocris.com]

Biological Activity of 2-Methoxycinnamic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methoxycinnamic acid (2-MCA), a naturally occurring phenolic compound, has garnered significant interest within the scientific community for its diverse biological activities. This technical guide provides an in-depth overview of the current understanding of 2-MCA's bioactivity, with a focus on its antioxidant, anti-inflammatory, anticancer, antimicrobial, and tyrosinase-inhibiting properties. This document summarizes key quantitative data, details relevant experimental methodologies, and illustrates the underlying signaling pathways to serve as a comprehensive resource for researchers and professionals in drug discovery and development.

Introduction

This compound is a derivative of cinnamic acid, characterized by a methoxy group at the ortho-position of the phenyl ring. This structural feature plays a crucial role in its chemical reactivity and biological functions. Found in various plant sources, 2-MCA is recognized for its potential therapeutic applications, ranging from skincare to the management of inflammatory and proliferative diseases. This guide aims to consolidate the existing research on 2-MCA's biological effects to facilitate further investigation and application.

Key Biological Activities

This compound exhibits a spectrum of biological activities, which are summarized in the following sections. The quantitative data associated with these activities are presented to provide a comparative overview.

Antioxidant Activity

2-MCA demonstrates antioxidant properties by scavenging free radicals, which helps protect cells from oxidative stress. While specific IC50 values for this compound in DPPH and ABTS assays were not prominently found in the reviewed literature, the antioxidant potential of cinnamic acid derivatives is well-documented. The general antioxidant activity of phenolic compounds is often attributed to their ability to donate a hydrogen atom from their hydroxyl group to neutralize free radicals.

Table 1: Antioxidant Activity of Cinnamic Acid Derivatives (Reference Data)

| Compound | Assay | IC50 Value | Reference |

| Caffeic Acid | DPPH | ~5-10 µM | |

| Ferulic Acid | DPPH | ~25-50 µM | |

| Caffeic Acid | ABTS | ~1.59 µg/mL |

Note: Data for closely related compounds are provided as a reference due to the limited availability of specific IC50 values for this compound in the reviewed literature.

Anti-inflammatory Activity

The anti-inflammatory effects of 2-MCA and related compounds are primarily attributed to their ability to modulate key inflammatory pathways. Research on the structurally similar compound 2-methoxy-4-vinylphenol suggests that 2-MCA likely exerts its anti-inflammatory effects through the inhibition of the NF-κB and MAPK signaling pathways. This leads to a reduction in the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins (PGE2), and cytokines. Another related compound, 2-methoxycinnamaldehyde, has been shown to attenuate inflammatory responses in macrophages via the NRF2 pathway and by enhancing autophagy flux, while not affecting the MAPK and NF-κB pathways in short-term studies.

Table 2: Anti-inflammatory Activity Data

| Compound | Assay | Target Cell Line | IC50 Value | Reference |

| 2-Methoxycinnamaldehyde | NF-κB Inhibition | RAW 264.7 | 31 µM | |

| Dual COX-2/5-LOX Inhibitor (Compound 3) | COX-2 Inhibition | --- | IC50 = 0.18 µM | |

| Dual COX-2/5-LOX Inhibitor (Compound 3) | 5-LOX Inhibition | --- | IC50 = 0.25 µM |

Note: Specific IC50 values for this compound's direct inhibition of COX/LOX enzymes were not available in the reviewed literature. Data for a related aldehyde and a synthetic dual inhibitor are provided for context.

Anticancer Activity

The anticancer potential of cinnamic acid derivatives is an active area of research. Studies on related compounds like ferulic acid (4-hydroxy-3-methoxycinnamic acid) indicate that the anticancer effects are mediated through the induction of apoptosis. This involves the modulation of key signaling proteins such as p53, caspases, and members of the Bcl-2 family. The proposed mechanism for 2-MCA's anticancer activity involves the initiation of the intrinsic apoptotic pathway.

Table 3: Anticancer Activity of Cinnamic Acid Derivatives (Reference Data)

| Compound | Cell Line | Assay | IC50 Value | Reference |

| Cinnamic acid-thiohydantoin hybrid (11) | MCF-7 (Breast Cancer) | MTT | 15.28 µg/ml | |

| Moscatilin Derivative (MT-4) | A2780 (Ovarian Cancer) | MTT | Not specified | |

| Synthetic Pyridone Derivatives | HCT-116 (Colon Cancer) | MTT | Varies |

Note: Specific IC50 values for this compound against various cancer cell lines from MTT assays were not prominently available in the reviewed literature. Data for various cinnamic acid derivatives are presented.

Antimicrobial Activity

This compound and its derivatives have demonstrated activity against a range of microorganisms. The antimicrobial action is thought to involve the disruption of microbial cell membranes or the inhibition of essential metabolic pathways.

Table 4: Antimicrobial Activity of p-Methoxycinnamic Acid

| Compound | Microorganism | Assay | MIC Value | Reference |

| p-Methoxycinnamic Acid | Acinetobacter baumannii | Broth Microdilution | 128-512 µg/mL | Not specified |

Note: Data is for the para-isomer, p-Methoxycinnamic acid. Specific MIC values for this compound were not found in the reviewed literature.

Tyrosinase Inhibition

This compound is a known noncompetitive inhibitor of tyrosinase, an enzyme crucial for melanin synthesis. This inhibitory action makes it a compound of interest for applications in cosmetics and treatments for hyperpigmentation.

Table 5: Tyrosinase Inhibitory Activity of Cinnamic Acid Derivatives

| Compound | Enzyme Source | Inhibition Type | IC50 Value | Reference |

| This compound | Mushroom | Noncompetitive | Not specified | |

| Cinnamic acid–eugenol ester (c27) | Mushroom | Mixed-type | 3.07 ± 0.26 μM |

Signaling Pathways

The biological activities of this compound are underpinned by its interaction with various cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the key pathways implicated in its anti-inflammatory and anticancer effects, based on evidence from 2-MCA and structurally related molecules.

Caption: Proposed anti-inflammatory signaling pathway of this compound.

Caption: Proposed intrinsic apoptosis signaling pathway for this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound's biological activities.

Antioxidant Activity: DPPH Radical Scavenging Assay

Caption: Workflow for DPPH radical scavenging assay.

Protocol:

-

Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Prepare serial dilutions of this compound in a suitable solvent (e.g., methanol or DMSO).

-

Reaction Mixture: In a 96-well plate, add a specific volume of each concentration of the 2-MCA solution to the wells. Then, add the DPPH solution to each well to initiate the reaction. A control well should contain the solvent instead of the 2-MCA solution.

-

Incubation: Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of approximately 517 nm using a microplate reader.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

-

The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of 2-MCA.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

2-Methoxycinnamic Acid: A Technical Guide on its Tyrosinase Inhibition Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tyrosinase is a critical copper-containing enzyme that serves as the rate-limiting step in the biochemical pathway of melanin synthesis. Its inhibition is a primary focus for the development of agents targeting hyperpigmentation disorders and for applications in the cosmetic and food industries. Cinnamic acid and its derivatives have emerged as a significant class of tyrosinase inhibitors. This technical guide provides an in-depth review of 2-methoxycinnamic acid as a tyrosinase inhibitor, detailing its mechanism of action. Due to the limited availability of specific quantitative data for the 2-methoxy isomer, comparative data for related cinnamic acid derivatives are presented. This document outlines comprehensive experimental protocols for evaluating tyrosinase inhibitors, from in vitro enzymatic assays to cell-based melanin quantification. Furthermore, it visualizes key biochemical pathways and experimental workflows to provide a clear and functional guide for researchers in the field.

Introduction to Tyrosinase and Melanogenesis

Melanogenesis is the complex process responsible for the production of melanin, the primary pigment determining skin, hair, and eye color. The central enzyme in this pathway is tyrosinase (EC 1.14.18.1), which catalyzes the first two rate-limiting reactions: the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone.[1][2] Dopaquinone then serves as a precursor for the synthesis of both eumelanin (brown-black pigment) and pheomelanin (red-yellow pigment).[3]

The overproduction and abnormal accumulation of melanin can lead to various hyperpigmentary disorders, including melasma, freckles, and age spots. Consequently, tyrosinase inhibitors are of significant interest in dermatology and cosmetics as skin-lightening and depigmenting agents.[4][5] Cinnamic acid, a natural product, and its synthetic derivatives have been extensively studied as a promising scaffold for the development of potent and safe tyrosinase inhibitors.[2]

This compound as a Tyrosinase Inhibitor

Mechanism of Action

This compound (also known as o-methoxycinnamic acid) has been identified as a noncompetitive inhibitor of tyrosinase.[6] In noncompetitive inhibition, the inhibitor binds to a site on the enzyme distinct from the active site. This binding event alters the enzyme's conformation, reducing its catalytic efficiency without preventing the substrate from binding. A noncompetitive inhibitor can bind to both the free enzyme (E) and the enzyme-substrate (ES) complex, characteristically leading to a decrease in the maximum reaction velocity (Vmax) while the Michaelis constant (Km) remains unchanged.

Quantitative Inhibition Data

Table 1: Tyrosinase Inhibitory Activity of Cinnamic Acid and its Derivatives

| Compound | Inhibition Type | IC50 (mM) | Substrate | Source |

|---|---|---|---|---|

| Cinnamic Acid | Noncompetitive | 2.10 | L-DOPA | [7] |

| 4-Methoxycinnamic Acid | Noncompetitive | 0.42 | L-DOPA | [7] |

| 4-Hydroxycinnamic Acid | Competitive | 0.50 | L-DOPA | [7] |

| 3-Hydroxy-4-methoxycinnamic Acid (Ferulic Acid) | Competitive | 0.11 (Ki) | L-DOPA | [8] |

| Kojic Acid (Reference) | Mixed/Competitive | 0.014 - 0.032 | L-DOPA |[9][10] |

Note: IC50 values can vary based on experimental conditions, such as enzyme source and substrate concentration.

The data suggest that methoxylation, particularly at the para-position (4-methoxycinnamic acid), enhances inhibitory potency compared to the parent cinnamic acid.[7] While direct data is lacking, the noncompetitive mechanism of this compound suggests it effectively modulates tyrosinase activity.[6]

Key Experimental Protocols for Inhibitor Evaluation

This section provides detailed methodologies for the essential assays used to characterize a potential tyrosinase inhibitor.

Mushroom Tyrosinase Inhibition Assay (In Vitro)

This is the primary screening method to determine the direct effect of a compound on enzyme activity. Mushroom tyrosinase is commonly used due to its commercial availability and high homology with human tyrosinase.

Principle: The assay measures the enzymatic conversion of a substrate (L-tyrosine or L-DOPA) to dopachrome, which can be quantified spectrophotometrically by measuring the absorbance at approximately 475-510 nm.[1] The reduction in absorbance in the presence of an inhibitor corresponds to its inhibitory activity.

Detailed Protocol:

-

Reagent Preparation:

-

Phosphate Buffer: Prepare a 0.1 M sodium phosphate buffer, pH 6.8.

-

Mushroom Tyrosinase Solution: Dissolve mushroom tyrosinase (e.g., Sigma-Aldrich) in the phosphate buffer to a final concentration of 30-50 U/mL.[9] Prepare fresh before use and keep on ice.

-

Substrate Solution: Prepare a 10 mM L-DOPA or 1.5 mM L-tyrosine solution in phosphate buffer.[9]

-

Test Compound Stock: Dissolve the test inhibitor (e.g., this compound) in a suitable solvent like DMSO to create a high-concentration stock solution. Prepare serial dilutions in the same solvent.

-

Positive Control: Prepare a solution of a known inhibitor, such as Kojic Acid (e.g., 0.1 mM), in the same solvent.

-

-

Assay Procedure (96-well plate format):

-

To each well, add the following in order:

-

100 µL of 0.1 M Phosphate Buffer (pH 6.8).

-

20 µL of the test compound dilution (or solvent for control wells).

-

40 µL of the mushroom tyrosinase solution.

-

-

Pre-incubation: Mix gently and incubate the plate at 25-37°C for 10 minutes.[1]

-

Reaction Initiation: Add 40 µL of the L-DOPA substrate solution to each well to start the reaction.

-

Measurement: Immediately measure the absorbance at 475 nm (or 510 nm) in a kinetic mode, taking readings every 1-2 minutes for at least 20-30 minutes.[1]

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).

-

Calculate the percentage of inhibition using the formula: % Inhibition = [(Rate_Control - Rate_Sample) / Rate_Control] * 100

-

Plot the % Inhibition against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

-

Enzyme Kinetic Analysis (Lineweaver-Burk Plot)

This analysis determines the mechanism of inhibition (e.g., competitive, noncompetitive).

Principle: The assay is performed by measuring the initial reaction velocities at various substrate concentrations in the presence of different, fixed concentrations of the inhibitor. The data is plotted as a double reciprocal (1/Velocity vs. 1/[Substrate]) to generate a Lineweaver-Burk plot.

Detailed Protocol:

-

Follow the Tyrosinase Inhibition Assay protocol.

-

Use a range of L-DOPA concentrations (e.g., 0.2, 0.4, 0.8, 1.6 mM).[9]

-

For each substrate concentration, run the assay with multiple fixed concentrations of the inhibitor (e.g., 0, 0.5x IC50, 1x IC50, 2x IC50).

-

Determine the initial velocity (V) for each combination of substrate and inhibitor concentration.

-

Plot 1/V versus 1/[Substrate] for each inhibitor concentration.

-

Analyze the resulting plot:

-

Competitive: Lines intersect on the y-axis.

-

Noncompetitive: Lines intersect on the x-axis.

-

Uncompetitive: Lines are parallel.

-

Mixed: Lines intersect in the second or third quadrant.

-

-

The inhibition constant (Ki) can be determined from secondary plots of the slopes or y-intercepts versus inhibitor concentration.

Cellular Melanin Content Assay (In Cellulo)

This assay evaluates the inhibitor's ability to reduce melanin production in a cellular context, typically using B16F10 mouse melanoma cells.

Principle: B16F10 cells are stimulated to produce melanin (e.g., with α-melanocyte-stimulating hormone, α-MSH). The cells are then treated with the inhibitor. After incubation, the cells are lysed, and the melanin content is quantified by measuring absorbance at ~405-490 nm and comparing it to a standard curve generated with synthetic melanin.[11][12][13]

Detailed Protocol:

-

Cell Culture:

-

Treatment:

-

Melanin Quantification:

-

Wash the cells twice with ice-cold PBS.

-

Harvest the cells by trypsinization and pellet them by centrifugation.

-

Solubilize the cell pellets in 200 µL of 1 N NaOH containing 10% DMSO.[15]

-

Incubate the mixture at 60-80°C for 1-2 hours to dissolve the melanin.[13]

-

Transfer the lysate to a 96-well plate and measure the absorbance at 405 nm.[12]

-

Quantify the melanin content by comparing the absorbance values to a standard curve prepared with known concentrations of synthetic melanin. Normalize the melanin content to the total protein content of each sample (determined by a BCA or Bradford assay).

-

Visualization of Mechanisms and Workflows

Diagrams

The following diagrams, generated using Graphviz DOT language, illustrate key concepts related to tyrosinase inhibition.

Caption: Simplified overview of the melanogenesis pathway and the inhibitory action of this compound on tyrosinase.

Caption: Standard experimental workflow for the screening and characterization of novel tyrosinase inhibitors.

Effects on Cellular Signaling Pathways

Beyond direct enzyme inhibition, effective melanogenesis inhibitors often modulate the complex signaling pathways that regulate the expression of tyrosinase and other key melanogenic proteins. The expression of tyrosinase, tyrosinase-related protein 1 (TRP-1), and TRP-2 is primarily controlled by the Microphthalmia-associated Transcription Factor (MITF).[16][17] Several upstream signaling cascades converge on MITF, including:

-

MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathways, particularly ERK, JNK, and p38, play crucial roles. Activation of the ERK pathway often leads to the phosphorylation and subsequent degradation of MITF, thereby down-regulating tyrosinase expression and inhibiting melanin synthesis.[18][19][20]

-

Wnt/β-catenin Pathway: Activation of the Wnt pathway stabilizes β-catenin, allowing it to translocate to the nucleus where it can increase MITF transcription, promoting melanogenesis.[16][21] Inhibitors of this pathway can therefore reduce melanin production.

-

PI3K/Akt Pathway: The PI3K/Akt pathway typically acts as a negative regulator of melanogenesis. Activated Akt can phosphorylate and inhibit GSK3β, but it can also directly phosphorylate MITF, marking it for degradation.[19]

An effective inhibitor may not only bind to the tyrosinase enzyme but also suppress its expression by modulating these critical signaling pathways.

Caption: Key signaling pathways regulating MITF expression and melanogenesis, highlighting potential targets for inhibitors.

Conclusion and Future Directions

This compound is a noncompetitive inhibitor of tyrosinase, positioning it as a compound of interest for applications in dermatology and cosmetics. While its specific inhibitory potency (IC50) requires further quantification, the established mechanism and the efficacy of related cinnamic acid derivatives underscore its potential.

Future research should focus on:

-

Quantitative Analysis: Determining the precise IC50 and Ki values for this compound against both mushroom and human tyrosinase.

-

Cellular Studies: Investigating its effects on the signaling pathways (MAPK, Wnt) that regulate melanogenesis in B16F10 and human melanocyte models.

-

Safety and Formulation: Assessing its cytotoxicity profile and stability in topical formulations suitable for clinical application.

This guide provides the foundational knowledge and detailed protocols necessary for researchers to systematically evaluate this compound and other novel cinnamic acid derivatives as next-generation tyrosinase inhibitors.

References

- 1. activeconceptsllc.com [activeconceptsllc.com]

- 2. Synthesis, Anti-Tyrosinase Activity, and Spectroscopic Inhibition Mechanism of Cinnamic Acid–Eugenol Esters [mdpi.com]

- 3. Signaling Pathways in Melanogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Design, synthesis and evaluation of cinnamic acid ester derivatives as mushroom tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, Anti-Tyrosinase Activity, and Spectroscopic Inhibition Mechanism of Cinnamic Acid–Eugenol Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 2.7. Melanin Content and Cell Viability Analyses [bio-protocol.org]

- 12. 4.3. Melanin Content and Tyrosinase Activity Assay in B16F10 Cells [bio-protocol.org]

- 13. spandidos-publications.com [spandidos-publications.com]

- 14. Induction of Melanogenesis by Fosfomycin in B16F10 Cells Through the Upregulation of P-JNK and P-p38 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. Upregulation of Melanogenesis and Tyrosinase Activity: Potential Agents for Vitiligo - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Inhibition of Melanogenesis by Gallic Acid: Possible Involvement of the PI3K/Akt, MEK/ERK and Wnt/β-Catenin Signaling Pathways in B16F10 Cells [mdpi.com]

- 20. Morin Induces Melanogenesis via Activation of MAPK Signaling Pathways in B16F10 Mouse Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Identification of the Role of Wnt/β-Catenin Pathway Through Integrated Analyses and in vivo Experiments in Vitiligo - PMC [pmc.ncbi.nlm.nih.gov]

The Antimicrobial Potential of 2-Methoxycinnamic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of antimicrobial resistance necessitates the exploration of novel therapeutic agents. Cinnamic acid and its derivatives, naturally occurring compounds found in various plants, have demonstrated a broad spectrum of biological activities, including promising antimicrobial properties.[1][2] Among these, 2-methoxycinnamic acid and its derivatives have emerged as a noteworthy class of compounds with the potential to combat a range of microbial pathogens. This technical guide provides an in-depth overview of the antimicrobial properties of this compound derivatives, focusing on quantitative data, experimental methodologies, and the underlying mechanisms of action.

Antimicrobial Activity: Quantitative Data

The antimicrobial efficacy of this compound derivatives has been evaluated against various bacterial strains. The primary metric for this evaluation is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism. The following tables summarize the available MIC data for 2-methoxycinnamaldehyde (a derivative of this compound) and p-methoxycinnamic acid (a positional isomer).

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of 2-Methoxycinnamaldehyde (MCA)

| Microorganism | Strain | MIC (µg/mL) | MBC (µg/mL) | Reference |

| Staphylococcus epidermidis | MRSE (Methicillin-Resistant) | 220 | 880 | [3] |

Table 2: Minimum Inhibitory Concentration (MIC) of p-Methoxycinnamic Acid (p-MCA)

| Microorganism | Strain(s) | MIC (µg/mL) | Reference(s) |

| Acinetobacter baumannii | COLR-Ab1, COLR-Ab2 | 512 | [4] |

| Acinetobacter baumannii | COLR-Ab3, COLR-Ab4 | 256 | [4] |

| Acinetobacter baumannii | COLR-Ab5 | 128 | [4] |

| Escherichia coli | - | 50 | [5] |

| Micrococcus luteus | - | 80 | [5] |

| Salmonella enteritidis | - | 60 | [5] |

| Staphylococcus aureus | - | 60 | [5] |

Mechanism of Antimicrobial Action

The antimicrobial activity of cinnamic acid derivatives, including the 2-methoxy substituted compounds, is believed to be multifactorial. The primary mechanisms identified involve the disruption of the bacterial cell membrane and the induction of oxidative stress through the generation of reactive oxygen species (ROS).

Cell Membrane Disruption

This compound derivatives can interfere with the integrity of the bacterial cell membrane. This disruption leads to increased permeability, leakage of essential intracellular components such as DNA and RNA, and ultimately, cell death.[3] This mechanism is supported by studies showing morphological changes in bacteria upon treatment with these compounds.[3]

Induction of Reactive Oxygen Species (ROS)

Another key mechanism is the generation of ROS within the bacterial cell. ROS, such as superoxide anions and hydroxyl radicals, are highly reactive molecules that can damage cellular components, including DNA, proteins, and lipids, leading to oxidative stress and cell death. Studies have shown a significant increase in ROS production in bacteria treated with 2-methoxycinnamaldehyde.[3]

Experimental Protocols

Accurate and reproducible experimental data are crucial for the evaluation of antimicrobial compounds. The following sections provide detailed methodologies for key experiments used to assess the antimicrobial properties of this compound derivatives.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Materials:

-

96-well microtiter plates

-

Bacterial culture in logarithmic growth phase

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

This compound derivative stock solution

-

Sterile saline or phosphate-buffered saline (PBS)

-

0.5 McFarland turbidity standard

-

Spectrophotometer or nephelometer

-

Incubator

Procedure:

-

Preparation of Bacterial Inoculum:

-

From a fresh agar plate, select 3-5 isolated colonies of the test microorganism.

-

Suspend the colonies in sterile saline or PBS.

-

Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute the adjusted suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Preparation of Antimicrobial Dilutions:

-

Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).

-

Perform serial two-fold dilutions of the stock solution in CAMHB in the wells of the 96-well plate to achieve the desired concentration range.

-

-

Inoculation and Incubation:

-

Add the prepared bacterial inoculum to each well containing the antimicrobial dilutions.

-

Include a positive control well (inoculum in CAMHB without the antimicrobial agent) and a negative control well (CAMHB only).

-

Incubate the plate at 35-37°C for 18-24 hours.

-

-

Determination of MIC:

-

After incubation, visually inspect the wells for turbidity.

-

The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

-

LIVE/DEAD™ BacLight™ Bacterial Viability Assay

This assay uses two fluorescent nucleic acid stains, SYTO® 9 and propidium iodide, to differentiate between live and dead bacteria based on membrane integrity.

Materials:

-

LIVE/DEAD™ BacLight™ Bacterial Viability Kit (containing SYTO® 9 and propidium iodide)

-

Bacterial suspension treated with the this compound derivative

-

Control bacterial suspensions (live and killed)

-

0.85% NaCl solution

-

Microcentrifuge tubes

-

Fluorescence microscope or microplate reader

Procedure:

-

Preparation of Staining Solution:

-

Prepare a mixture of the SYTO® 9 and propidium iodide stains according to the manufacturer's instructions.

-

-

Staining of Bacteria:

-

Add the staining solution to the bacterial suspensions (treated and controls).

-

Incubate at room temperature in the dark for approximately 15 minutes.

-

-

Visualization and Quantification:

-

Mount a small volume of the stained suspension on a microscope slide and observe using a fluorescence microscope with appropriate filters. Live bacteria will fluoresce green, while dead bacteria will fluoresce red.

-

Alternatively, use a fluorescence microplate reader to quantify the green and red fluorescence intensities.

-

Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.

Materials:

-

Mammalian cell line (e.g., HeLa, MCF-7)

-

96-well cell culture plates

-

Cell culture medium

-

This compound derivative

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, isopropanol with HCl)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed the mammalian cells into a 96-well plate at a suitable density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with various concentrations of the this compound derivative for a specified period (e.g., 24, 48, or 72 hours).

-

Include untreated control cells.

-

-

MTT Incubation:

-

After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

-

Formazan Solubilization:

-

Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.

-

-

Absorbance Measurement:

Conclusion

This compound derivatives represent a promising class of compounds with significant antimicrobial potential. Their mechanism of action, involving the disruption of the bacterial cell membrane and the induction of oxidative stress, offers a multi-pronged attack against microbial pathogens. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working towards the discovery and development of new antimicrobial agents. Further research is warranted to explore the structure-activity relationships of a wider range of this compound esters and amides to optimize their antimicrobial efficacy and to fully elucidate their mechanisms of action and safety profiles.

References

- 1. scholar.ui.ac.id [scholar.ui.ac.id]

- 2. Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity | MDPI [mdpi.com]

- 6. Cinnamic acid derivatives induce cell cycle arrest in carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Pharmacokinetics and Metabolism of 2-Methoxycinnamic Acid: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the current scientific understanding of the pharmacokinetics and metabolism of 2-Methoxycinnamic acid (2-MCA), also known as o-Methoxycinnamic acid.[1] As a methoxy derivative of cinnamic acid, 2-MCA is a compound of interest found in certain natural sources, such as Cinnamomi Ramulus (cinnamon twig).[2] This document is intended for researchers, scientists, and professionals in drug development, offering detailed insights into the absorption, distribution, metabolism, and excretion (ADME) profile of 2-MCA. It includes a summary of quantitative pharmacokinetic data, detailed experimental protocols from key studies, and visual diagrams of metabolic pathways and experimental workflows to facilitate a deeper understanding.

Introduction

This compound is a member of the cinnamic acid class, characterized by a methoxy group at the ortho-position of the phenyl ring.[1] Cinnamic acid and its derivatives have garnered attention for a variety of pharmacological properties.[3] While significant research has been conducted on the para-isomer, p-methoxycinnamic acid (p-MCA), specific data on the pharmacokinetics and metabolism of 2-MCA are more limited.[4][5] This guide synthesizes the available information on 2-MCA, primarily derived from in vivo studies in animal models, to provide a foundational understanding for future research and development.

Pharmacokinetics

The study of pharmacokinetics involves the journey of a compound through the body, encompassing absorption, distribution, metabolism, and excretion (ADME).[6][7][8][9][10] The primary quantitative pharmacokinetic data for 2-MCA comes from a study in rats following the oral administration of the essential oil of Cinnamomi Ramulus.[2]

Absorption and Distribution

Following oral administration in rats, 2-MCA is absorbed and becomes systemically available. The study that administered 15 mg/kg of Cinnamomi Ramulus essential oil observed quantifiable levels of 2-MCA in whole blood.[2] Interestingly, despite being a minor component (0.01%) of the essential oil compared to cinnamaldehyde (83.49%), the maximum concentration (Cmax) and total exposure (Area Under the Curve, AUC) of 2-MCA were greater than those of cinnamaldehyde.[2] This observation suggests that 2-MCA may be a major bioactive constituent responsible for the effects of the essential oil.[2]

Metabolism and Excretion

Metabolism is the process of biotransformation, primarily occurring in the liver, that chemically alters compounds to facilitate their elimination.[6][9] For methoxy derivatives of cinnamic acid, metabolism often involves Phase I reactions, such as oxidation catalyzed by Cytochrome P450 (CYP) enzymes, and Phase II conjugation reactions.[4][6][11]

While the specific metabolic pathway for 2-MCA has not been fully elucidated, studies on related compounds provide strong indications of its likely fate. For instance, the cytochrome P450 enzyme CYP199A4 has been shown to efficiently oxidize 4-methoxycinnamic acid via oxidative demethylation.[12] It is plausible that 2-MCA undergoes a similar O-demethylation to form 2-hydroxycinnamic acid. Subsequently, this metabolite could undergo Phase II conjugation, such as glucuronidation, which is a common pathway for eliminating phenolic compounds.[13]

The half-life (t½) of 2-MCA in rats was determined to be 1.4 ± 0.4 hours, indicating relatively rapid clearance from the bloodstream.[2] Excretion is the final step, where the drug and its metabolites are removed from the body, primarily through renal or hepatic routes.[6][9]

Quantitative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters of this compound in rats after oral administration of 15 mg/kg of Cinnamomi Ramulus essential oil.[2]

| Parameter | Value (Mean ± SD) | Unit |

| Half-life (t½) | 1.4 ± 0.4 | hours |

| Cmax | Greater than Cinnamaldehyde | ng/mL |

| AUC | Greater than Cinnamaldehyde | ng·h/mL |

Note: Specific Cmax and AUC values were not provided in the abstract, but were noted to be greater than those of cinnamaldehyde, the main component of the administered oil.[2]

Metabolism Pathways

The biotransformation of xenobiotics like 2-MCA typically involves two phases of enzymatic reactions. Phase I reactions, executed mainly by the Cytochrome P450 (CYP) superfamily of enzymes, introduce or expose functional groups.[14][15] Phase II reactions involve the conjugation of these groups with endogenous molecules to increase water solubility and facilitate excretion.[13] Based on the metabolism of structurally related methoxycinnamic acids, a proposed metabolic pathway for 2-MCA is outlined below.[4][12][16]

Experimental Protocols

A robust and sensitive analytical method is crucial for accurate pharmacokinetic analysis. The primary study on 2-MCA pharmacokinetics utilized an ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method.[2]

In Vivo Pharmacokinetic Study Protocol

-

Animal Model : Rats were used for the in vivo study.[2]

-

Administration : A single dose of 15 mg/kg of the essential oil of Cinnamoni Ramulus was administered orally.[2]

-

Sample Collection : Whole blood samples were collected at various time points post-administration.[2]

Bioanalytical Method: UHPLC-MS/MS

The simultaneous determination of 2-MCA, cinnamaldehyde, and cinnamic acid in rat whole blood was achieved with a validated UHPLC-MS/MS method.[2]

-

Sample Preparation : A one-step protein precipitation was performed using a mixture of acetonitrile and 37% formaldehyde (90:10, v/v).[2]

-

Chromatographic Separation :

-

Detection :

-

Method Validation :

-

Linearity : The method demonstrated linearity over a 1000-fold concentration range with correlation coefficients (r) greater than 0.99.[2]

-

Lower Limit of Quantification (LLOQ) : 10 ng/mL for this compound.[2]

-

Precision and Accuracy : Intra- and inter-day precision and accuracy were within ±9%.[2]

-

Recovery : Assay recoveries were higher than 80%.[2]

-

Matrix Effects : Minimal matrix effects were observed.[2]

-

The following diagram illustrates the workflow of the pharmacokinetic study.

Conclusion

The available data, though limited, provide foundational insights into the pharmacokinetic profile of this compound. It is readily absorbed after oral administration in rats and exhibits a relatively short half-life of approximately 1.4 hours.[2] Notably, its systemic exposure appears to be significant, potentially surpassing that of major components in its natural source, Cinnamomi Ramulus, highlighting its potential as a key bioactive compound.[2] While its precise metabolic fate requires further investigation, O-demethylation via CYP450 enzymes followed by Phase II conjugation represents a probable pathway based on evidence from similar structures.[12][16] The validated UHPLC-MS/MS methodology provides a robust tool for future, more detailed pharmacokinetic and metabolic studies.[2] Further research is warranted to fully characterize the ADME properties of 2-MCA in different species, including humans, to better understand its pharmacological and toxicological profile.

References

- 1. This compound | C10H10O3 | CID 734154 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Simultaneous determination of cinnamaldehyde, cinnamic acid, and 2-methoxy cinnamic acid in rat whole blood after oral administration of volatile oil of Cinnamoni Ramulus by UHPLC-MS/MS: An application for a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound = 97.0 6099-03-2 [sigmaaldrich.com]

- 4. Recent Developments in Therapeutic and Nutraceutical Applications of p-Methoxycinnamic Acid from Plant Origin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. longdom.org [longdom.org]

- 7. Parameters of Pharmacokinetics: Absorption, Distribution, Metabolism, Excretion - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 8. Chapter 1 Pharmacokinetics & Pharmacodynamics - Nursing Pharmacology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Pharmacokinetics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. thepharmajournal.com [thepharmajournal.com]

- 11. Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Glucuronidation: Driving Factors and Their Impact on Glucuronide Disposition - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 15. medchemexpress.com [medchemexpress.com]

- 16. portlandpress.com [portlandpress.com]

2-Methoxycinnamic Acid: A Technical Guide for Drug Development Professionals

An In-depth Overview of its Chemical Properties, Synthesis, and Biological Activity

This technical guide provides a comprehensive overview of 2-Methoxycinnamic acid, a compound of interest for researchers, scientists, and professionals in drug development. This document details its chemical identity, physical and chemical properties, synthesis methodologies, and its role as a tyrosinase inhibitor.

Core Compound Information

This compound is a derivative of cinnamic acid, characterized by a methoxy group at the ortho-position of the phenyl ring. It exists as two geometric isomers, cis (Z) and trans (E), with the trans isomer being the more common and stable form.

Table 1: Chemical Identifiers for this compound

| Identifier | trans-2-Methoxycinnamic acid | cis-2-Methoxycinnamic acid |

| CAS Number | 6099-03-2, 1011-54-7[1] | 14737-91-8[2][3] |

| Molecular Formula | C₁₀H₁₀O₃[1] | C₁₀H₁₀O₃[2][3] |

| IUPAC Name | (2E)-3-(2-methoxyphenyl)prop-2-enoic acid[1] | (2Z)-3-(2-methoxyphenyl)prop-2-enoic acid[3] |

| PubChem CID | 734154[1] | 1622530[3] |

Table 2: Synonyms for this compound

| Isomer | Synonyms |

| trans | o-Methoxycinnamic acid, 3-(2-Methoxyphenyl)acrylic acid, (E)-2-Methoxycinnamic acid, (2E)-3-(2-methoxyphenyl)prop-2-enoic acid[1] |

| cis | cis-o-Methoxycinnamic acid, (Z)-2-Methoxycinnamic acid, (2Z)-3-(2-methoxyphenyl)prop-2-enoic acid[2][3] |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 3. These properties are crucial for its handling, formulation, and application in experimental settings.

Table 3: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 178.18 g/mol | [1][4] |

| Melting Point | 182-186 °C | [4][5] |

| Boiling Point | 325.1 ± 17.0 °C at 760 mmHg | [4] |

| Density | 1.2 ± 0.1 g/cm³ | [4] |

| Flash Point | 130.3 ± 14.4 °C | [4] |

Synthesis of this compound

The synthesis of this compound can be achieved through several established organic reactions, most notably the Perkin reaction and the Knoevenagel condensation.

Experimental Protocol 1: Synthesis via Perkin Reaction

The Perkin reaction involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of the sodium or potassium salt of the corresponding acid.

Materials:

-

2-Methoxybenzaldehyde

-

Acetic anhydride

-

Anhydrous sodium acetate

-

Hydrochloric acid (concentrated)

-

Ethanol (for recrystallization)

Procedure:

-

A mixture of 2-methoxybenzaldehyde, acetic anhydride, and anhydrous sodium acetate is heated under reflux for several hours.

-

The reaction mixture is then poured into water and acidified with concentrated hydrochloric acid to precipitate the crude this compound.

-

The precipitate is collected by vacuum filtration and washed with cold water.

-

The crude product is purified by recrystallization from ethanol to yield pure trans-2-methoxycinnamic acid.

Caption: Perkin reaction for the synthesis of this compound.

Experimental Protocol 2: Synthesis via Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst.

Materials:

-

2-Methoxybenzaldehyde

-

Malonic acid

-

Pyridine

-

Piperidine (catalyst)

-

Hydrochloric acid (10 M)

Procedure:

-

To a stirred solution of 2-methoxybenzaldehyde in pyridine, add malonic acid and a catalytic amount of piperidine.

-

The reaction mixture is heated at reflux for several hours.

-

After cooling to room temperature, the mixture is poured into a cold solution of 10 M hydrochloric acid.

-

The resulting precipitate is collected by filtration and washed thoroughly with water to afford the product.

Biological Activity: Tyrosinase Inhibition

This compound has been identified as an inhibitor of tyrosinase, a key enzyme in melanin biosynthesis. This property makes it a compound of interest for applications in dermatology and cosmetics as a skin-lightening agent.

Experimental Protocol 3: Tyrosinase Inhibition Assay

This protocol outlines a common method for assessing the tyrosinase inhibitory activity of a compound.

Materials:

-

Mushroom tyrosinase

-

L-DOPA (3,4-dihydroxyphenylalanine) or L-tyrosine as substrate

-

Phosphate buffer (pH 6.8)

-

This compound (test compound)

-

Kojic acid (positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare solutions of the test compound and positive control in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add phosphate buffer, the tyrosinase enzyme solution, and the test compound or control.

-

Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 10 minutes).

-

Initiate the reaction by adding the substrate solution (L-DOPA or L-tyrosine) to each well.

-

Measure the absorbance at a specific wavelength (e.g., 475-492 nm for dopachrome formation) at regular intervals using a microplate reader.

-

The rate of reaction is determined from the change in absorbance over time.

-

The percentage of tyrosinase inhibition is calculated by comparing the reaction rate in the presence of the test compound to the rate of the uninhibited enzyme.

Mechanism of Action

Studies have shown that this compound can act as a noncompetitive or competitive inhibitor of tyrosinase, depending on the substrate used in the assay. The inhibition mechanism involves the binding of the inhibitor to the enzyme, which interferes with the catalytic process of melanin production.

Caption: Inhibition of the melanin synthesis pathway by this compound.

Conclusion

This compound presents a compelling profile for further investigation in the fields of drug development and cosmetics. Its well-defined chemical properties, established synthetic routes, and demonstrated biological activity as a tyrosinase inhibitor provide a solid foundation for future research and application. The detailed protocols and data presented in this guide are intended to support and facilitate these endeavors.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. activeconceptsllc.com [activeconceptsllc.com]

- 3. Identification of Tyrosinase Inhibitors and Their Structure-Activity Relationships via Evolutionary Chemical Binding Similarity and Structure-Based Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 4. SATHEE: Perkin Reaction Mechanism [sathee.iitk.ac.in]

- 5. Design, synthesis and evaluation of cinnamic acid ester derivatives as mushroom tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Laboratory Landscape: A Technical Health and Safety Guide to 2-Methoxycinnamic Acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive health and safety information for the laboratory use of 2-Methoxycinnamic acid. The following sections detail its hazard classifications, toxicological properties, safe handling procedures, and emergency protocols. Furthermore, this guide includes detailed methodologies for key toxicological experiments and visual representations of relevant biological pathways to ensure a thorough understanding of its safety profile.

Section 1: Chemical Identification and Physical Properties

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | o-Methoxycinnamic acid, 3-(2-Methoxyphenyl)acrylic acid |

| CAS Number | 6099-03-2 |

| Molecular Formula | C₁₀H₁₀O₃ |

| Molecular Weight | 178.18 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 182-186 °C |

Section 2: Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to irritation of the skin, eyes, and respiratory tract.

GHS Classification Summary [1][2][3][4]

| Hazard Class | Category | Hazard Statement |

| Skin Irritation | 2 | H315: Causes skin irritation |

| Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure | 3 | H335: May cause respiratory irritation |

Pictograms:

Signal Word: Warning

Precautionary Statements:

| Code | Statement |

| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. |

| P264 | Wash skin thoroughly after handling. |

| P271 | Use only outdoors or in a well-ventilated area. |

| P280 | Wear protective gloves/eye protection/face protection. |

| P302 + P352 | IF ON SKIN: Wash with plenty of water. |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| P312 | Call a POISON CENTER/doctor if you feel unwell. |

| P332 + P313 | If skin irritation occurs: Get medical advice/attention. |

| P337 + P313 | If eye irritation persists: Get medical advice/attention. |

| P362 + P364 | Take off contaminated clothing and wash it before reuse. |

| P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. |

| P405 | Store locked up. |

| P501 | Dispose of contents/container in accordance with local regulations. |

Section 3: Toxicological Information

Section 4: Experimental Protocols for Safety Assessment

To ensure the safe handling and use of this compound, a battery of toxicological tests can be performed. The following are detailed methodologies for key in vitro assays that are relevant to its hazard profile.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (OECD 439)